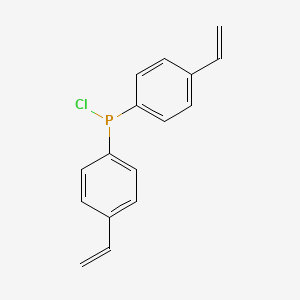
Chlorobis(4-vinylphenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Metal-Phosphine Complexes: Formed through coordination reactions.
Wissenschaftliche Forschungsanwendungen
Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and synthesis.
Wirkmechanismus
The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(4-vinylphenyl)phosphine: Similar to chlorobis(4-vinylphenyl)phosphine but with three 4-vinylphenyl groups instead of two.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .
Eigenschaften
Molekularformel |
C16H14ClP |
|---|---|
Molekulargewicht |
272.71 g/mol |
IUPAC-Name |
chloro-bis(4-ethenylphenyl)phosphane |
InChI |
InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 |
InChI-Schlüssel |
JGQQUYOPPMDGBH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
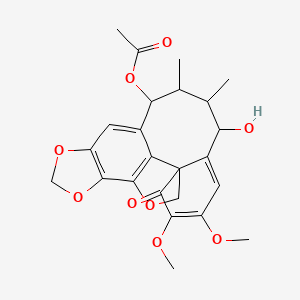

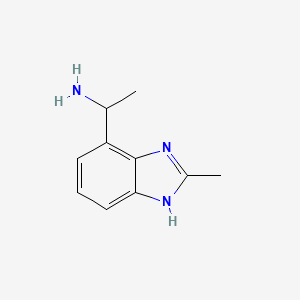
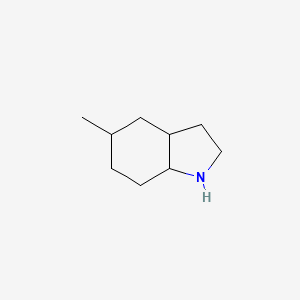
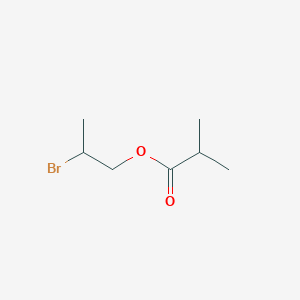


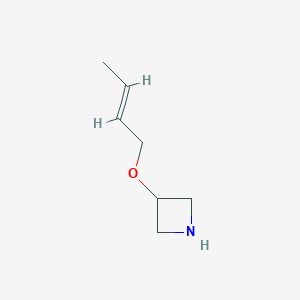
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)

